molecular formula C12H7FN2O B6145483 5-(4-fluorophenoxy)pyridine-2-carbonitrile CAS No. 1312596-72-7

5-(4-fluorophenoxy)pyridine-2-carbonitrile

Cat. No.: B6145483
CAS No.: 1312596-72-7
M. Wt: 214.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-fluorophenoxy)pyridine-2-carbonitrile: is an organic compound with the molecular formula C12H7FN2O. It is characterized by the presence of a fluorophenoxy group attached to a pyridine ring, which is further substituted with a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-fluorophenoxy)pyridine-2-carbonitrile typically involves the coupling of a fluorophenol derivative with a pyridine carbonitrile precursor. One common method is the Suzuki–Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the aryl halide and the boronic acid . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-(4-fluorophenoxy)pyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various substituents onto the aromatic rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-fluorophenoxy)pyridine-2-carbonitrile and its derivatives involves interactions with specific molecular targets. The fluorine atoms can enhance the binding affinity of the compound to its target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

  • 4-(4-fluorophenoxy)pyridine-2-carbonitrile
  • 2-(4-fluorophenoxy)pyridine-3-carbonitrile
  • 3-(4-fluorophenoxy)pyridine-4-carbonitrile

Comparison: Compared to similar compounds, 5-(4-fluorophenoxy)pyridine-2-carbonitrile is unique due to the position of the fluorophenoxy group on the pyridine ring. This positioning can influence the compound’s reactivity, stability, and overall properties. The presence of the fluorine atom also imparts distinct electronic and steric effects, which can be advantageous in various applications .

Properties

CAS No.

1312596-72-7

Molecular Formula

C12H7FN2O

Molecular Weight

214.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.